molecular formula C24H15BrClNO4 B15024109 7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024109
M. Wt: 496.7 g/mol
InChI Key: PMMDIUNRDUIGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the formation of the chromeno[2,3-c]pyrrole core, followed by the introduction of bromine, chlorine, and hydroxyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms, leading to different derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include dehalogenated derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms may enhance binding affinity through halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(5-Bromo-2-chlorobenzyl)octahydropyrrolo[3,4-c]pyrrole
  • 3-Bromo-2-chlorobenzoic acid

Comparison: Compared to similar compounds, 7-Bromo-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the chromeno[2,3-c]pyrrole core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H15BrClNO4

Molecular Weight

496.7 g/mol

IUPAC Name

7-bromo-2-[(2-chlorophenyl)methyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H15BrClNO4/c25-15-8-9-19-17(11-15)22(29)20-21(13-5-3-6-16(28)10-13)27(24(30)23(20)31-19)12-14-4-1-2-7-18(14)26/h1-11,21,28H,12H2

InChI Key

PMMDIUNRDUIGLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC(=CC=C5)O)Cl

Origin of Product

United States

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